molecular formula C21H26ClN3 B537762 N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride

N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride

Cat. No. B537762
M. Wt: 355.9 g/mol
InChI Key: ZJSFNLBWLQAUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NSC705841 is a novel selective serotonin reuptake inhibitor (SSRI), exhibiting higher binding affinities in comparison with the paroxetine.

Scientific Research Applications

Biological and Synthetic Importance

Benzodiazepines like N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine hydrochloride are seven-membered heterocyclic compounds with significant prominence in the pharmaceutical industry. They are pivotal in organic synthesis and medicinal chemistry due to their broad spectrum of biological activities, such as anticonvulsion, anti-anxiety, sedation, and hypnotic effects. Extensive research over the past decades has led to the development of valuable and significant approaches for their synthesis. The review by (Teli et al., 2023) emphasizes the systematic synthetic strategies of benzodiazepines using o-phenylenediamine, highlighting the molecule's importance in creating biologically active moieties.

Spectroscopic and Structural Properties

In the realm of structural and spectroscopic properties, the reaction of chloral with substituted anilines to form various intermediates has been a point of interest. High-resolution magnetic resonance spectra and ab initio calculations have provided insights into the conformation of observed products, indicating the compound's complexity and potential for various applications as detailed by (Issac & Tierney, 1996).

Synthetic Applications in Organic Chemistry

N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine hydrochloride serves as a building block in the synthesis of heterocyclic compounds. Its reactivity makes it valuable for the synthesis of diverse classes of heterocycles and dyes. The unique reactivity of compounds derived from this molecule offers mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers. Recent progress in its chemistry underscores its significance in the synthesis of various heterocyclic compounds and dyes, as discussed by (Gomaa & Ali, 2020).

properties

Product Name

N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride

Molecular Formula

C21H26ClN3

Molecular Weight

355.9 g/mol

IUPAC Name

N-Cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine hydrochloride

InChI

InChI=1S/C21H25N3.ClH/c1-3-9-16(10-4-1)20-15-21(22-17-11-5-2-6-12-17)24-19-14-8-7-13-18(19)23-20;/h1,3-4,7-10,13-14,17,20,23H,2,5-6,11-12,15H2,(H,22,24);1H

InChI Key

ZJSFNLBWLQAUIH-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(CC1)NC2=NC3=CC=CC=C3NC(C2)C4=CC=CC=C4.Cl

SMILES

[H]Cl.C1(C2=CC=CC=C2)NC3=CC=CC=C3N=C(NC4CCCCC4)C1

Canonical SMILES

C1CCC(CC1)NC2=NC3=CC=CC=C3NC(C2)C4=CC=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NSC705841;  NSC-705841;  NSC 705841

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride
Reactant of Route 2
N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride
Reactant of Route 5
N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride
Reactant of Route 6
N-cyclohexyl-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-4-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.